molecular formula C16H24S2Sn2 B12433298 trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane

trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane

Cat. No.: B12433298
M. Wt: 517.9 g/mol
InChI Key: NDHZYIWVQSXGQE-UHFFFAOYSA-N
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Description

Trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane is a chemical compound with the molecular formula C14H22S2Sn2 It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and contains two trimethylstannyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane can be synthesized through several methods:

    Stille Coupling Reaction: This method involves the coupling of a stannylated thiophene derivative with a halogenated thiophene derivative in the presence of a palladium catalyst. The reaction typically occurs under inert conditions and requires a base such as cesium carbonate.

    Grignard Reagent Method: Another approach involves the reaction of a thiophene Grignard reagent with trimethyltin chloride. This method requires anhydrous conditions and is typically carried out in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale Stille coupling reactions or other organotin chemistry techniques. The choice of method depends on factors such as cost, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions

Trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

Trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organotin compounds and as a reagent in cross-coupling reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of advanced materials, such as conductive polymers and electronic devices.

Mechanism of Action

The mechanism of action of trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in electron transfer reactions, influencing redox processes in various applications.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(thiophen-2-yl)stannane: A simpler derivative with one trimethylstannyl group.

    Bis(trimethylstannyl)thiophene: Contains two trimethylstannyl groups but lacks the ethenyl linkage.

    Trimethyl(2-thienyl)stannane: Another derivative with a different substitution pattern on the thiophene ring.

Uniqueness

Trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane is unique due to its specific substitution pattern and the presence of both trimethylstannyl and ethenyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethenyl]thiophen-2-yl]stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6S2.6CH3.2Sn/c1-3-9(11-7-1)5-6-10-4-2-8-12-10;;;;;;;;/h1-6H;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHZYIWVQSXGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=C(S1)C=CC2=CC=C(S2)[Sn](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24S2Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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